molecular formula C19H23NO5 B1673868 Unii-C9A6WR7ptd CAS No. 220129-58-8

Unii-C9A6WR7ptd

Cat. No.: B1673868
CAS No.: 220129-58-8
M. Wt: 345.4 g/mol
InChI Key: KKXPBQQLKHBRDA-DJJJIMSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KUL-7211 involves the reaction of 2-[4-(2-{[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)phenyloxy]acetic acid. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for KUL-7211 are not extensively documented. Typically, such compounds are produced in specialized pharmaceutical manufacturing facilities where stringent quality control measures are in place to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

KUL-7211 primarily undergoes reactions typical of β2 and β3 adrenergic receptor agonists. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in various substituted derivatives of KUL-7211 .

Scientific Research Applications

KUL-7211 has a wide range of scientific research applications, including:

Mechanism of Action

KUL-7211 exerts its effects by selectively stimulating β2 and β3 adrenergic receptors. This stimulation leads to the relaxation of ureteral smooth muscle, which is beneficial in relieving ureteral colic and promoting stone passage. The molecular targets involved include the β2 and β3 adrenergic receptors, which are part of the G protein-coupled receptor family. Activation of these receptors triggers a cascade of intracellular events, leading to smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KUL-7211

KUL-7211 is unique due to its dual selectivity for both β2 and β3 adrenergic receptors, which makes it particularly effective in relaxing ureteral smooth muscle with minimal hypotensive effects. This dual selectivity sets it apart from other compounds that may only target one type of adrenergic receptor .

Properties

CAS No.

220129-58-8

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid

InChI

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1

InChI Key

KKXPBQQLKHBRDA-DJJJIMSYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid
KUL-7211
KUL7211

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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